molecular formula C20H20N6O3 B303709 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303709
M. Wt: 392.4 g/mol
InChI Key: AGFZZVALFDIWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as ADQ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. ADQ belongs to the class of quinoline-based compounds, which have been widely investigated for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. Additionally, 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to interfere with bacterial cell wall synthesis and disrupt fungal cell membrane integrity, which may explain its antimicrobial activity.
Biochemical and Physiological Effects:
2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase. 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis. In animal studies, 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its broad-spectrum activity against various cancer cell lines and microbial strains. Additionally, 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to exhibit low toxicity and good pharmacokinetic properties, which are important considerations in drug development. One limitation of 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its complex synthesis, which may limit its widespread use in laboratory experiments.

Future Directions

There are many potential future directions for research on 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the development of 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile derivatives with improved potency and selectivity against specific cancer types or microbial strains. Another area of interest is the investigation of the mechanism of action of 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and its derivatives, which may provide insights into their potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in animal models and clinical trials, which will be important steps in the development of 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile as a therapeutic agent.

Synthesis Methods

The synthesis of 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multistep process that starts with the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,4-dimethoxychalcone. The chalcone is then reacted with hydrazine hydrate to form the corresponding hydrazone, which is cyclized with triethyl orthoformate to produce the triazole ring. The final step involves the reaction of the triazole-containing compound with 4-cyano-3-nitrobenzoic acid to yield 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Scientific Research Applications

2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been investigated for its antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

properties

Product Name

2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C20H20N6O3

Molecular Weight

392.4 g/mol

IUPAC Name

2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C20H20N6O3/c1-28-11-6-7-12(16(8-11)29-2)17-13(9-21)19(22)26(20-23-10-24-25-20)14-4-3-5-15(27)18(14)17/h6-8,10,17H,3-5,22H2,1-2H3,(H,23,24,25)

InChI Key

AGFZZVALFDIWOC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=NC=NN4)N)C#N)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=NC=NN4)N)C#N)OC

Origin of Product

United States

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